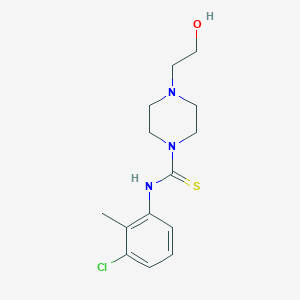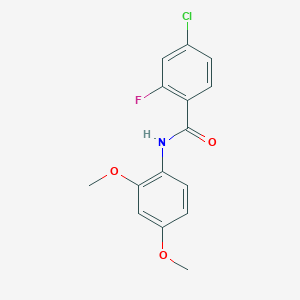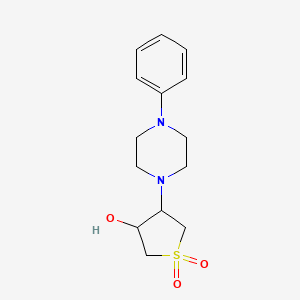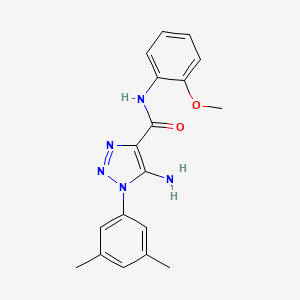![molecular formula C20H18ClN3O3 B4642820 ethyl N-{[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B4642820.png)
ethyl N-{[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}glycinate
説明
Quinoline derivatives, including those substituted with various functional groups, are widely studied in the field of organic chemistry due to their diverse biological activities and applications in pharmaceutical chemistry. Ethyl glycinate is a commonly used reactant in organic synthesis, serving as a building block for various chemical compounds.
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multistep reactions, including the formation of Schiff bases from quinolines and subsequent reactions with ethyl glycinate. For example, Rajendran and Karvembu (2002) described the synthesis of Schiff bases derived from 3-amino-2H-pyrano[2,3-b]quinolin-2-ones, indicating the versatility of quinoline compounds in synthetic chemistry (Rajendran & Karvembu, 2002).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using spectroscopic methods and crystallography. Studies such as those by Karolak‐Wojciechowska et al. (2000) on glycine receptor ligands provide insights into the molecular configurations and structural characteristics of these compounds, which are crucial for understanding their chemical behavior (Karolak‐Wojciechowska, Mrozek, & Kieć‐Kononowicz, 2000).
Chemical Reactions and Properties
The reactivity of ethyl glycinate with quinoline derivatives involves various chemical transformations. Ethyl N-(diphenylmethylene)glycinate, for instance, has been shown to undergo reactions leading to the formation of alpha-alkylated aspartic and glutamic acid derivatives, demonstrating the chemical versatility of these compounds (López et al., 1996).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies focusing on the crystal structure, like the one by Xiang (2004), offer valuable information about the solid-state properties of these compounds (Xiang, 2004).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by their functional groups. The synthesis and characterization of complexes, as described by Sun et al. (2007) for nickel complexes bearing N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives, highlight the potential of quinoline derivatives in catalysis and as ligands in organometallic chemistry (Sun et al., 2007).
特性
IUPAC Name |
ethyl 2-[(7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-3-27-18(25)11-23-20(26)14-10-17(16-6-4-5-9-22-16)24-19-12(2)15(21)8-7-13(14)19/h4-10H,3,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYIBVAAYDSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC(=NC2=C1C=CC(=C2C)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methyl-1-piperazinyl)-3-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4642737.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4642749.png)


![6-hydroxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole-4-sulfonic acid](/img/structure/B4642777.png)
![4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoic acid](/img/structure/B4642783.png)
![3-(2-pyridinyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4642795.png)
![N-[(2-methylcyclohexyl)carbonyl]isoleucine](/img/structure/B4642802.png)


![2-(1-naphthyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B4642834.png)
![2-(2-bromophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4642845.png)
![2-[(3-{[(4-carboxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4642848.png)
